2,2',4-Tribromodiphenyl ether

概要

説明

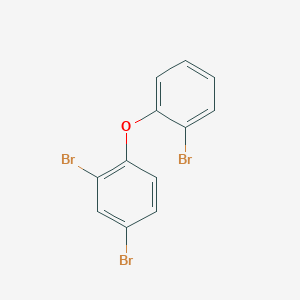

2,2’,4-Tribromodiphenyl ether is a polybrominated diphenyl ether, a class of compounds widely used as flame retardants. These compounds are incorporated into various consumer products such as electronics, textiles, and plastics to enhance their fire resistance. The molecular formula of 2,2’,4-Tribromodiphenyl ether is C12H7Br3O, and it has a molecular weight of 406.895 .

準備方法

Synthetic Routes and Reaction Conditions: 2,2’,4-Tribromodiphenyl ether can be synthesized through the reaction of 1,3-dibromobenzene with 4-bromophenol. The reaction typically involves the use of montmorillonite as a catalyst and is carried out under microwave irradiation for about 30 minutes . The reaction conditions are crucial for achieving a high yield and purity of the product.

Industrial Production Methods: In industrial settings, the synthesis of 2,2’,4-Tribromodiphenyl ether may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and scalability of the production process.

化学反応の分析

Hydroxyl Radical (- OH)-Initiated Oxidation

BDE-28 reacts with hydroxyl radicals via three primary pathways:

-

Direct bromine substitution : Forms hydroxylated dibrominated diphenyl ethers (OH-PBDEs) such as 2'-OH-BDE-28 and 4-OH-BDE-17 .

-

OH-adduct formation : Secondary reactions of OH-adducts yield 2,4-dibromophenol and unsaturated ketones/aldehydes .

-

Formation of polybrominated dibenzo-p-dioxins (PBDDs) : o-OH-PBDE intermediates cyclize to generate PBDDs, which are more toxic than parent compounds .

Key Data :

The rate constant for BDE-28 oxidation by - OH is 1.79 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ , with an atmospheric lifetime of 6.7 days .

Photodegradation Pathways

BDE-28 undergoes direct and indirect photolysis under UV light:

-

Direct photolysis : Produces 1,3,8-tribromodibenzo-p-dioxin via ether bond cleavage .

-

Indirect photolysis : Mediated by singlet oxygen (¹O₂) or hydroxyl radicals, yielding di-HO-tribromodiphenyl ether (di-HO-TBDE) and bromophenols .

Notable Findings :

-

Ether bond cleavage dominates, producing 2,4-dibromophenol as the main product .

-

Photodegradation in aqueous solutions is slower due to reduced - OH reactivity .

In Vitro Metabolism by Cytochrome P450 (CYP) Enzymes

Human liver microsomes metabolize BDE-28 into hydroxylated metabolites (OH-PBDEs), primarily via CYP2B6 .

Critical Observations :

-

Epoxidation is the initial step in metabolic pathways, followed by hydrolysis to form diols .

-

OH-PBDEs exhibit higher toxicity than BDE-28, acting as endocrine disruptors .

Reduction and Debromination

BDE-28 undergoes reductive debromination under anaerobic conditions:

-

Zinc dust/Ni catalysis : Removes bromine atoms to form diphenyl ether or lower-brominated congeners.

-

Microbial degradation : Phanerochaete chrysosporium degrades BDE-28 via extracellular enzymes, producing mono-hydroxylated PBDEs and bromophenols.

Environmental Impact :

-

Debromination reduces bioaccumulation potential but may increase mobility in ecosystems.

Comparative Reaction Analysis

| Reaction Type | Reagents/Conditions | Products | Environmental Significance |

|---|---|---|---|

| Oxidation | - OH radicals, O₂/NO | OH-PBDEs, PBDDs | Increased toxicity |

| Photolysis | UV light, ¹O₂ | Bromophenols, dioxins | Persistent contaminants |

| Metabolism | CYP2B6 enzymes | OH-PBDEs | Endocrine disruption |

| Reduction | Zn/Ni catalysts | Diphenyl ether | Reduced bioaccumulation |

科学的研究の応用

Chemical Properties and Structure

- Chemical Formula : C₁₂H₇Br₃O

- Molecular Weight : 406.895 g/mol

- Structural Characteristics : The compound features three bromine atoms attached to a diphenyl ether backbone, contributing to its flame-retardant properties.

Environmental Impact Studies

2,2',4-Tribromodiphenyl ether is extensively studied for its environmental persistence and bioaccumulation potential. Research has indicated that this compound can accumulate in lipid-rich tissues of organisms, raising concerns about its ecological effects and potential for bioremediation efforts.

- Biodegradation Research : Studies have focused on the biodegradation of BDE-17 by microorganisms such as Phanerochaete chrysosporium, which can degrade PBDEs under certain conditions. Understanding these pathways is crucial for developing bioremediation strategies.

Toxicological Studies

The toxicological profile of BDE-17 has been investigated to assess its health risks. Research indicates that exposure to PBDEs can disrupt endocrine function and may be linked to various health issues, including thyroid cancer .

- Case Study : A nested case-control study found associations between serum concentrations of PBDEs and increased thyroid cancer risk among participants in a large clinical trial . This highlights the importance of monitoring PBDE levels in populations exposed to these compounds.

Model Compound in Chemistry

In chemical research, BDE-17 serves as a model compound for studying the reactivity and degradation mechanisms of PBDEs. Its interactions with various reagents provide insights into the chemical behavior of flame retardants under different conditions.

Flame Retardants in Consumer Products

BDE-17 is primarily used as a flame retardant in various consumer products, including:

- Electronics : Incorporated into circuit boards and casings to reduce fire hazards.

- Textiles : Used in upholstery and clothing to enhance fire resistance.

- Plastics : Added to polymers used in construction materials and automotive components.

The effectiveness of BDE-17 as a flame retardant is attributed to its ability to disrupt combustion processes by releasing bromine radicals when exposed to heat.

Development of New Materials

Research on BDE-17 aids in the development of new flame-retardant materials that are less harmful to human health and the environment. Ongoing studies aim to create alternatives that maintain fire safety while reducing toxicity.

Metabolic Pathways

The compound undergoes metabolic transformations that can lead to the formation of hydroxylated derivatives, which may exhibit different biological activities compared to the parent compound. Understanding these pathways is essential for evaluating the compound's overall impact on health.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Environmental Studies | Investigating biodegradation pathways and ecological impacts |

| Toxicological Research | Assessing health risks associated with exposure, including links to thyroid cancer |

| Industrial Use | Utilization as a flame retardant in electronics, textiles, and plastics |

| Chemical Research | Serving as a model compound for studying PBDE behavior and reactions |

作用機序

The mechanism of action of 2,2’,4-Tribromodiphenyl ether involves its interaction with various molecular targets and pathways:

Molecular Targets: It can interact with enzymes involved in oxidative stress and detoxification processes.

Pathways Involved: The compound can induce oxidative stress, leading to the generation of reactive oxygen species and subsequent cellular damage.

類似化合物との比較

- 2,2’,4,4’-Tetrabromodiphenyl ether

- 2,4,4’-Tribromodiphenyl ether

- 2,2’,4,6’-Tetrabromodiphenyl ether

These compounds share similar structural features but differ in the number and position of bromine atoms, which can affect their chemical and physical properties.

生物活性

2,2',4-Tribromodiphenyl ether (BDE-28) is a member of the polybrominated diphenyl ethers (PBDEs), a group of compounds widely used as flame retardants in various consumer products. Due to their persistence in the environment and potential health risks, understanding the biological activity of BDE-28 is crucial. This article reviews the compound's biochemical properties, toxicological effects, degradation pathways, and its interactions with biological systems.

- Molecular Formula : C₁₂H₇Br₃O

- Molecular Weight : 406.895 g/mol

- Structure : BDE-28 consists of two phenyl rings bonded by an ether linkage, with three bromine atoms substituted on the aromatic rings.

BDE-28 exhibits high lipophilicity, allowing it to accumulate in lipid-rich tissues. This property raises concerns regarding its bioaccumulation and potential toxicity in living organisms .

Endocrine Disruption

Research indicates that BDE-28 can disrupt thyroid hormone homeostasis. A nested case-control study highlighted a correlation between serum concentrations of PBDEs and thyroid cancer risk, suggesting that exposure to these compounds may influence thyroid function and increase cancer susceptibility .

Neurotoxicity

BDE-28 has been associated with neurotoxic effects in animal models. High doses have shown to impair neurodevelopment and cognitive functions in offspring exposed in utero .

Immunotoxicity

Studies have demonstrated that PBDEs can impair immune responses. For instance, BDE-28 affects macrophage and basophil activities, potentially leading to increased susceptibility to infections and other immune-related disorders .

Environmental Impact and Biodegradation

BDE-28 is resistant to degradation in the environment, but certain fungi, such as Phanerochaete chrysosporium, can biodegrade it. The degradation process involves several biochemical pathways, including hydroxylation and debromination reactions . The presence of heavy metals like cadmium (Cd²⁺) can influence the efficiency of these degradation processes.

Case Study: Thyroid Cancer Risk

A significant study analyzed serum levels of various PBDE congeners, including BDE-28, among participants in a large cancer screening trial. The findings indicated a marked increase in thyroid cancer incidence correlated with elevated PBDE levels over decades .

Case Study: Neurodevelopmental Effects

In another study involving rats exposed to BDE-28 during gestation, researchers observed delayed puberty in males and ovarian atrophy in females. These findings underscore the compound's potential to disrupt endocrine function during critical developmental windows .

Summary of Biological Activities

特性

IUPAC Name |

2,4-dibromo-1-(2-bromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br3O/c13-8-5-6-12(10(15)7-8)16-11-4-2-1-3-9(11)14/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYBFILXLBMWOLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40872703 | |

| Record name | 2,2',4-Tribromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147217-75-2 | |

| Record name | 2,2′,4-Tribromodiphenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147217-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',4-Tribromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147217752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',4-Tribromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dibromo-1-(2-bromophenoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',4-TRIBROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MID70C8XSX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。